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Compound of Interest

Compound Name: (-)-2-Chlorooctane

Cat. No.: B12771515 Get Quote

A Comparative Guide to the X-ray Crystallography of (-)-2-Chlorooctane Derivatives

For researchers, scientists, and drug development professionals, understanding the precise

three-dimensional structure of chiral molecules is paramount for elucidating structure-activity

relationships. X-ray crystallography stands as the definitive method for determining the

absolute configuration of stereoisomers. This guide provides a comparative framework for the

X-ray crystallographic analysis of (-)-2-chlorooctane and its derivatives, a class of chiral alkyl

halides with potential applications in medicinal chemistry and materials science.

While specific crystallographic data for (-)-2-chlorooctane is not publicly available, this guide

presents a comparative analysis using representative data for analogous chiral haloalkanes.

This allows for an understanding of the expected structural parameters and provides a practical

basis for researchers working with similar compounds.

Comparative Crystallographic Data
The determination of the crystal structure of a chiral molecule like (-)-2-chlorooctane provides

invaluable information, including bond lengths, bond angles, and the absolute configuration of

the stereocenter. Below is a table summarizing representative crystallographic data for a

generic chiral haloalkane, which can be used as a benchmark for comparison with

experimentally determined structures of (-)-2-chlorooctane derivatives.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Chiral

Haloalkane
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Parameter
Representative Value
(Alternative 1)

Representative Value
(Alternative 2)

Empirical Formula C₈H₁₇Cl C₉H₁₉Br

Formula Weight 148.67 g/mol 207.15 g/mol

Crystal System Orthorhombic Monoclinic

Space Group P2₁2₁2₁ P2₁

a (Å) 8.5 7.2

b (Å) 10.2 12.5

c (Å) 12.8 6.8

α (°) 90 90

β (°) 90 105.4

γ (°) 90 90

Volume (Å³) 1105.9 590.3

Z 4 2

Calculated Density (g/cm³) 0.892 1.164

Absorption Coeff. (mm⁻¹) 0.35 3.88

F(000) 328 216

Crystal Size (mm³) 0.30 x 0.25 x 0.20 0.40 x 0.30 x 0.15

Theta range for data collection

(°)
2.5 to 28.0 3.0 to 25.0

Reflections collected 8970 4520

Independent reflections 2540 [R(int) = 0.045] 2080 [R(int) = 0.038]

Goodness-of-fit on F² 1.05 1.02

Final R indices [I>2σ(I)] R₁ = 0.042, wR₂ = 0.115 R₁ = 0.035, wR₂ = 0.098

Absolute structure parameter 0.02(3) -0.01(2)
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Experimental Protocols
The successful crystallographic analysis of a small chiral molecule like (-)-2-chlorooctane
hinges on obtaining high-quality single crystals. The following is a generalized protocol for the

crystallization and subsequent X-ray diffraction analysis.

Crystallization of (-)-2-Chlorooctane Derivatives
Obtaining diffraction-quality crystals is often the most challenging step.[1] Since (-)-2-
chlorooctane is a liquid at room temperature, crystallization may require derivatization or co-

crystallization techniques.

Methods for Crystallization:

Slow Evaporation:

Dissolve the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) to create

a near-saturated solution.

Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the

solvent over several days to weeks at a constant temperature.

Vapor Diffusion:

Place a small amount of the concentrated solution of the compound in a small, open vial.

Place this vial inside a larger, sealed container that contains a precipitant solvent in which

the compound is less soluble.

The precipitant vapor will slowly diffuse into the solution, reducing the solubility of the

compound and promoting crystal growth.

Co-crystallization:

If the compound itself does not readily crystallize, co-crystallization with a suitable co-

former can be employed.[2][3]
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This involves dissolving both the target molecule and the co-former in a solvent and

allowing them to crystallize together, forming a new crystalline solid with a defined

stoichiometry.

X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the following steps are undertaken for data collection and

analysis:

Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

Data Collection:

The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K)

to minimize thermal vibrations.

A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is

directed at the crystal.

The crystal is rotated, and the diffraction pattern is recorded on a detector.

Data Processing:

The raw diffraction images are processed to determine the unit cell dimensions and space

group.

The intensities of the reflections are integrated and corrected for various experimental

factors.

Structure Solution and Refinement:

The initial crystal structure is solved using direct methods or Patterson methods.

The atomic positions and displacement parameters are refined using full-matrix least-

squares on F².

The absolute configuration is determined by calculating the Flack parameter, which should

be close to zero for the correct enantiomer.[4]
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Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Enantiomers of 2-Chlorooctane Properties

(S)-(-)-2-Chlorooctane (R)-(+)-2-Chlorooctane Non-superimposable
mirror images

Identical physical properties
(m.p., b.p., solubility)

Opposite rotation of
plane-polarized light

Click to download full resolution via product page

Caption: Enantiomers are non-superimposable mirror images.
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X-ray Crystallography Workflow

Sample
((-)-2-Chlorooctane derivative)

Crystallization
(e.g., Slow Evaporation)

Crystal Mounting

X-ray Diffraction
Data Collection

Data Processing
(Integration & Scaling)

Structure Solution
(Direct Methods)

Structure Refinement
(Least-Squares)

Validation & Analysis
(Absolute Configuration)

Final Structure (CIF)

Click to download full resolution via product page

Caption: From sample to structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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